Analgesin - 76773-82-5

Analgesin

Catalog Number: EVT-1547367
CAS Number: 76773-82-5
Molecular Formula: C17H31ClN2O3
Molecular Weight: 346.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Analgesin is synthesized through various chemical processes involving the condensation of 4-methylaminophenol with hydrazine and subsequent reactions to form the pyrazolone structure. Its synthesis can be performed using different methods, including one-pot reactions and microwave-assisted techniques, which enhance yield and efficiency.

Classification

Analgesin is classified as an analgesic and antipyretic agent. It functions primarily by inhibiting the synthesis of prostaglandins, which are mediators of pain and fever. This compound is often compared to other analgesics like non-steroidal anti-inflammatory drugs (NSAIDs) and acetaminophen.

Synthesis Analysis

Methods

The synthesis of Analgesin typically involves several steps:

  1. Initial Reaction: The reaction begins with the condensation of 4-methylaminophenol with hydrazine.
  2. Formation of Pyrazolone: This step involves cyclization to form the pyrazolone ring structure.
  3. Purification: The resulting compound is purified through recrystallization or chromatography.

Technical Details

  • Reagents: Common reagents include 4-methylaminophenol, hydrazine hydrate, and various solvents such as ethanol or methanol.
  • Conditions: The reaction can be conducted under reflux conditions or using microwave irradiation to improve reaction times and yields.
  • Yield: Typical yields for Analgesin synthesis can range from 60% to 90%, depending on the method used.
Molecular Structure Analysis

Structure

The molecular formula of Analgesin is C13H16N4OC_13H_{16}N_4O, and its structure consists of a pyrazolone ring attached to an aniline moiety.

Data

  • Molecular Weight: Approximately 244.3 g/mol.
  • Structural Features: The compound features a five-membered ring with two nitrogen atoms as part of its core structure, contributing to its pharmacological activity.
Chemical Reactions Analysis

Reactions

Analgesin undergoes various chemical reactions:

  1. Hydrolysis: In aqueous environments, it can hydrolyze to form metabolites that may retain analgesic properties.
  2. Oxidation: Under certain conditions, it may oxidize to form different derivatives that can exhibit altered pharmacological effects.

Technical Details

  • Mechanism: The primary mechanism involves the inhibition of cyclooxygenase enzymes, leading to decreased prostaglandin synthesis.
  • Stability: Analgesin is generally stable under normal storage conditions but may degrade in extreme pH environments.
Mechanism of Action

Process

Analgesin acts mainly through:

  • Inhibition of Prostaglandins: It inhibits cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of prostaglandins responsible for pain and inflammation.
  • Central Nervous System Effects: It may also exert effects on central nervous system pathways involved in pain perception.

Data

Studies have shown that Analgesin exhibits significant analgesic activity in various animal models, demonstrating efficacy comparable to other analgesics at similar doses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol but less soluble in non-polar solvents.

Chemical Properties

  • pH Stability: Stable within a pH range of 5 to 7.
  • Melting Point: The melting point ranges from 110°C to 115°C.
Applications

Scientific Uses

Analgesin is primarily used in clinical settings for:

  • Pain Management: Effective for treating moderate to severe pain, including postoperative pain and cancer-related pain.
  • Antipyretic Use: Utilized for reducing fever in patients when other antipyretics are contraindicated or ineffective.
  • Research Applications: Investigated for its potential anti-inflammatory properties and mechanisms in various pharmacological studies.
Historical Development of Analgesic Therapeutics

Ancient and Pre-Modern Analgesic Practices

The earliest documented analgesic practices relied on botanical extracts and mystical theories of pain. Pre-Columbian cultures (circa 3000 BCE) used coca leaves (Erythroxylum coca) as topical anesthetics and systemic pain relievers, leveraging their alkaloid content to dull surgical and traumatic pain [2] [6]. In ancient Egypt and Syria, willow bark (Salix alba) teas were administered for pain and fever relief, later discovered to contain salicin—the precursor to modern salicylates [2] [8]. Opium poppy (Papaver somniferum) cultivation dates to 6000 BCE in Mesopotamia, where it was ingested or applied as a poultice for severe pain [3] [6].

Pain etiology in pre-modern societies intertwined spiritual and physiological concepts. Mesopotamian "āšipu" (healer-priests) attributed pain to demonic forces, treating it with incantations alongside opium [6]. Greek medicine (460–370 BCE), per Hippocrates, framed pain as an imbalance of bodily humors (blood, phlegm, black bile, yellow bile), advocating bloodletting and herbal compresses [10]. Egyptian texts (e.g., Ebers Papyrus, 1500 BCE) described electroanalgesia using Nile torpedo fish (Malapterurus electricus) to numb headaches via electric discharges [6] [10].

Table 1: Ancient Analgesic Agents and Their Uses

SubstanceSourceCivilizationApplication
OpiumPapaver somniferumMesopotamia, EgyptTrauma pain, surgery
Willow barkSalix albaEgypt, SyriaFever, inflammation
Mandrake rootMandragora officinarumMediterraneanAnesthesia, wound pain
Coca leavesErythroxylum cocaPre-Columbian AndesLocal anesthesia, fatigue

19th-Century Morphine Synthesis and the Opioid Era

The isolation of morphine by Friedrich Sertürner (1803) revolutionized pain management. By extracting morphine’s crystalline form from crude opium, he enabled standardized dosing—a 10-fold increase in potency over raw opium [3]. This spurred industrial morphine production in the 1820s–1830s, coinciding with the invention of the hypodermic syringe (1853) by Charles Pravaz and Alexander Wood, which allowed rapid systemic delivery [3] [7].

The U.S. Civil War (1861–1865) became a catalyst for the first opioid epidemic. Military surgeons administered morphine injections and laudanum (opium-alcohol tincture) for traumatic wounds, gangrene, and dysentery. An estimated 400,000 soldiers developed "soldier’s disease" (opioid addiction), driven by unrestricted medical use [7]. Heroin, synthesized in 1894 as a "non-addictive morphine alternative," exacerbated dependency due to its 2–4× higher potency and lipophilicity [3].

Table 2: Key 19th-Century Opioid Developments

YearInnovationKey Figure/EntityImpact
1803Morphine isolationFriedrich SertürnerFirst pure alkaloid analgesic
1832Codeine isolationPierre RobiquetMilder opioid for cough/pain
1853Hypodermic syringeCharles PravazPrecision opioid delivery
1874Heroin synthesisC.R. Alder WrightHigh-potency semisynthetic opioid

Willow Bark to Aspirin: Evolution of Anti-Inflammatory Analgesics

Salicin’s journey from folk remedy to pharmaceutical began in 1828 when Johann Buchner purified it from willow bark. By 1838, Italian chemist Raffaele Piria converted salicin to salicylic acid, enhancing its anti-inflammatory effects but causing severe gastric irritation [8]. Felix Hoffman’s 1897 synthesis of acetylsalicylic acid (ASA) for Bayer marked a breakthrough: acetylation reduced toxicity while maintaining efficacy. Marketed as "Aspirin" (1899), it became the first mass-produced non-opioid analgesic [4] [8].

Aspirin’s mechanism evolved in parallel with its applications. Initially used for rheumatic pain, its irreversible cyclooxygenase (COX) inhibition—elucidated in 1971 by John Vane—explained its anti-inflammatory and antipyretic effects [8]. By the 1980s, aspirin’s antithrombotic properties expanded its use to cardiovascular prophylaxis, fundamentally altering its status from a simple analgesic to a multifunctional therapeutic [8].

Table 3: Scientific Milestones in Salicylate Development

PeriodAdvanceScientist/EntitySignificance
1828–1838Salicin → Salicylic acidBuchner, PiriaIsolated active compound
1897Acetylsalicylic acid synthesisFelix Hoffman (Bayer)Reduced GI toxicity
1971COX inhibition mechanismJohn VaneNobel Prize-winning pharmacology
1980sAntithrombotic applicationMultipleShift to cardiovascular prevention

Post-1950 Pharmacological Innovations and Limitations

Drug Delivery Systems

The 1950s–1980s saw engineered formulations extend analgesic duration and targeting. The Spansule® capsule (1952) used polymer-coated beads to release dextroamphetamine over 12 hours, pioneering oral sustained-release technology [9]. Transdermal patches (e.g., fentanyl, 1990s) leveraged lipid-soluble matrices for passive diffusion, enabling 72-hour opioid delivery [9]. Long-acting injectables, like the Lupron Depot® (leuprolide acetate, 1989), utilized biodegradable polymers (PLGA) to release peptides for months, later applied to opioids and NSAIDs [9].

Novel Targets and Therapeutic Classes

Research shifted toward non-opioid pathways:

  • NGF Inhibitors: Monoclonal antibodies (e.g., tanezumab) blocked nerve growth factor (NGF)-TrkA interactions, reducing peripheral sensitization in osteoarthritis and neuropathic pain [1].
  • Ion Channel Modulators: Ziconotide (Prialt®, 2004), derived from cone snail venom, inhibited N-type calcium channels in spinal neurons, providing analgesia for refractory cancer pain [1].
  • PEGylation: Covalent attachment of polyethylene glycol (PEG) to proteins (e.g., PEGylated naloxone) enhanced blood-brain barrier exclusion, minimizing central side effects [9].

Innovation Barriers

Despite advances, analgesic development faced systemic hurdles:

  • R&D Inefficiency: Pharmaceutical innovation stagnated post-1950, with FDA-approved new molecular entities (NMEs) plateauing despite 13-fold inflation-adjusted R&D spending increases [5].
  • Mechanistic Redundancy: Over 85% of analgesics approved since 2000 repurposed existing mechanisms (opioids, NSAIDs, gabapentinoids), failing to address unmet needs in neuropathic and chronic pain [1] [5].
  • Translation Gaps: Promising targets (e.g., TRPV1 antagonists) failed clinically due to target complexity and interspecies variability in pain pathways [1].

Properties

CAS Number

76773-82-5

Product Name

Analgesin

IUPAC Name

2-(diethylamino)ethyl 4-aminobenzoate;ethoxyethane;hydrochloride

Molecular Formula

C17H31ClN2O3

Molecular Weight

346.9 g/mol

InChI

InChI=1S/C13H20N2O2.C4H10O.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;1-3-5-4-2;/h5-8H,3-4,9-10,14H2,1-2H3;3-4H2,1-2H3;1H

InChI Key

ONJBTRKNWFOMIW-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CCOCC.Cl

Synonyms

analgesin

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CCOCC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.